molecular formula C11H12N4O B12898715 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide

2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide

Cat. No.: B12898715
M. Wt: 216.24 g/mol
InChI Key: CGCNBVHXUHAVDJ-VGOFMYFVSA-N
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Description

2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of indole derivatives with hydrazinecarboxamide under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide is unique due to its specific functional groups and the presence of the hydrazinecarboxamide moiety. This gives it distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

[(E)-1-(1H-indol-2-yl)ethylideneamino]urea

InChI

InChI=1S/C11H12N4O/c1-7(14-15-11(12)16)10-6-8-4-2-3-5-9(8)13-10/h2-6,13H,1H3,(H3,12,15,16)/b14-7+

InChI Key

CGCNBVHXUHAVDJ-VGOFMYFVSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC2=CC=CC=C2N1

Canonical SMILES

CC(=NNC(=O)N)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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